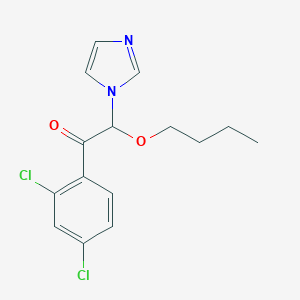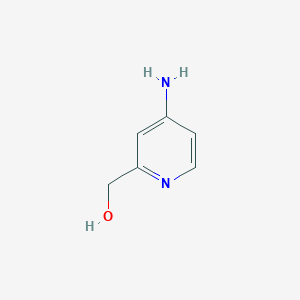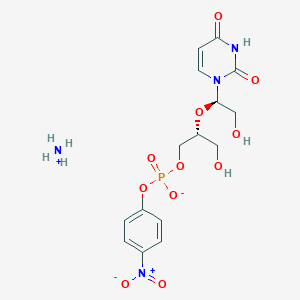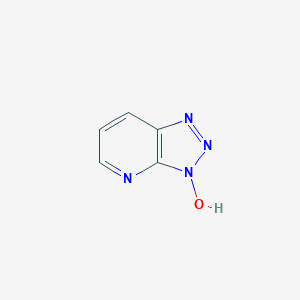
1-Hydroxy-7-azabenzotriazole
Vue d'ensemble
Description
1-Hydroxy-7-azabenzotriazole (HOAt) is a triazole used as a peptide coupling reagent . It suppresses racemization that can otherwise occur during the reaction . As a liquid, it is transparent and without any color .
Synthesis Analysis
HOAt is commonly used as a coupling reagent for amino acids and peptides . It is also used to minimize epimerization . The synthesis of HOAt involves the reaction of a carboxylic acid with HOAt to form the OAt-active ester, followed by the addition of the nucleophile (amine) to the active ester solution to afford the acylated product .Molecular Structure Analysis
The molecular formula of HOAt is C5H4N4O . It has an average mass of 136.111 Da and a monoisotopic mass of 136.038513 Da .Chemical Reactions Analysis
The thermal hazard characteristics of HOAt have been analyzed in nonisothermal, isothermal, and adiabatic conditions through differential scanning calorimetry, thermogravimetric analyzer, and accelerating rate calorimeter . The main gaseous products include N2, C2H2, NO, and HCN .Physical And Chemical Properties Analysis
HOAt has a melting point between 213 and 216 degrees Celsius . As a liquid, it is transparent and without any color . Its density is 0.973 g/mL .Applications De Recherche Scientifique
1. Corrosion Inhibitor
- Summary of Application: HOAT is used as a corrosion inhibitor for mild steel in 1 M sulfuric acid .
- Methods of Application: The application of HOAT as a corrosion inhibitor was explored via experimental and theoretical computation methods . The electrochemical experiments show that HOAT is a mixed-type corrosion inhibitor for mild steel in 1 M H2SO4 .
- Results or Outcomes: The data indicates that HOAT has a good ability to suppress corrosion of the mild steel, with ideal agreement between experimental and computational results .
2. Thermal Hazard Analysis
- Summary of Application: HOAT is used in the analysis of thermal hazard characteristics in nonisothermal, isothermal, and adiabatic conditions .
- Methods of Application: The thermal hazard characteristics of HOAT were analyzed through differential scanning calorimetry, thermogravimetric analyzer, and accelerating rate calorimeter .
- Results or Outcomes: The research results demonstrated that HOAT decomposition is a process with large amounts of heat and gas released rapidly . The main gaseous products include N2, C2H2, NO, and HCN .
3. Solid-Phase Synthesis of Chiral Peptide Nucleic Acids
- Summary of Application: HOAT is used as a reagent in the solid-phase synthesis of chiral peptide nucleic acids .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Peptide Coupling Reagent
- Summary of Application: HOAT is used as a peptide coupling reagent . It suppresses racemization that can otherwise occur during the reaction .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Minimizing Epimerization
- Summary of Application: HOAT is used to minimize epimerization .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Reducing By-Product Formation
- Summary of Application: HOAT is used to reduce by-product formation .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Peptide Coupling Reagent
- Summary of Application: HOAT is used as a peptide coupling reagent . It suppresses racemization that can otherwise occur during the reaction .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Minimizing Epimerization
- Summary of Application: HOAT is used to minimize epimerization .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
9. Reducing By-Product Formation
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxytriazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRBHDGWMWJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075239 | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-7-azabenzotriazole | |
CAS RN |
39968-33-7 | |
| Record name | HOAt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-7-azabenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


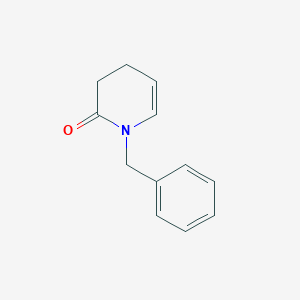
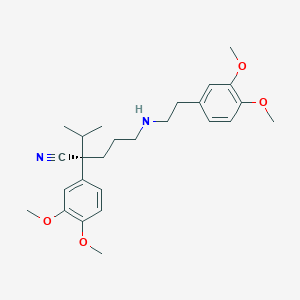

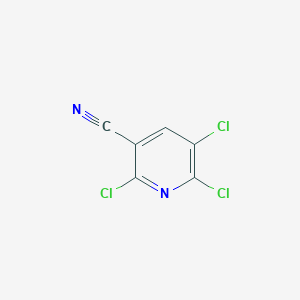
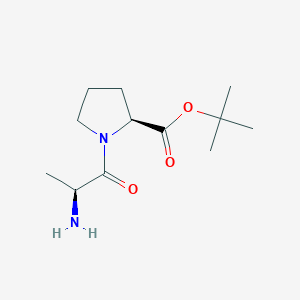
![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)
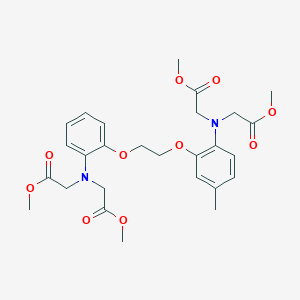

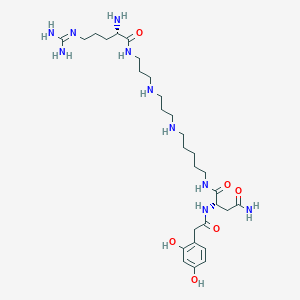
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

